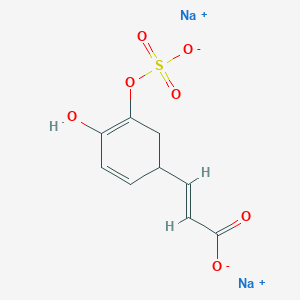
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienyl ring substituted with hydroxy and sulfonatooxy groups, and a propenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexadienyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxy and Sulfonatooxy Groups: The hydroxy group can be introduced via hydroxylation reactions, while the sulfonatooxy group can be added through sulfonation followed by esterification.
Formation of the Propenoate Moiety: This involves the reaction of the cyclohexadienyl intermediate with a suitable propenoate precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the propenoate moiety, leading to saturated derivatives.
Substitution: The sulfonatooxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Amino, th
Eigenschaften
Molekularformel |
C9H8Na2O7S |
|---|---|
Molekulargewicht |
306.20 g/mol |
IUPAC-Name |
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1-4,6,10H,5H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b4-2+;; |
InChI-Schlüssel |
NZPSNUPAWLVTLO-IKXJGISXSA-L |
Isomerische SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)/C=C/C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)C=CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
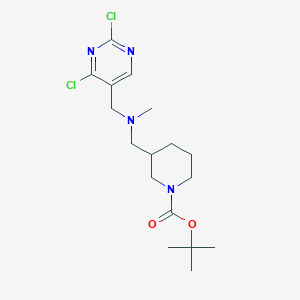

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
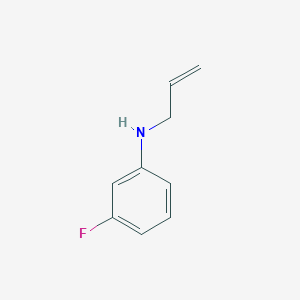
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
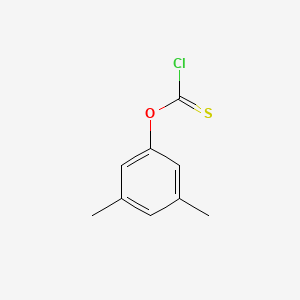


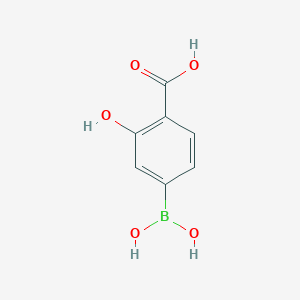
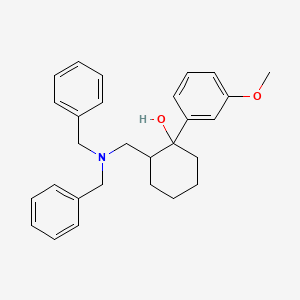

![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
